molecular formula C12H13ClN2O3 B14407864 Benzoic acid, 4-[(1-chloro-2-oxopropylidene)hydrazino]-, ethyl ester CAS No. 83323-14-2

Benzoic acid, 4-[(1-chloro-2-oxopropylidene)hydrazino]-, ethyl ester

Cat. No.: B14407864
CAS No.: 83323-14-2
M. Wt: 268.69 g/mol
InChI Key: KZWVBXSLEOLBRP-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[(1-chloro-2-oxopropylidene)hydrazino]-, ethyl ester is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its aromatic benzoic acid structure, which is modified by the addition of a 1-chloro-2-oxopropylidene hydrazino group and an ethyl ester group. These modifications impart unique chemical properties to the compound, making it useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 4-[(1-chloro-2-oxopropylidene)hydrazino]-, ethyl ester typically involves the reaction of benzoic acid derivatives with hydrazine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity. The reaction conditions, such as temperature and pH, are carefully monitored to optimize the reaction efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use. The use of advanced analytical techniques, such as NMR and IR spectroscopy, ensures the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[(1-chloro-2-oxopropylidene)hydrazino]-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Benzoic acid, 4-[(1-chloro-2-oxopropylidene)hydrazino]-, ethyl ester has several applications in scientific research:

    Biology: The compound may be used in biochemical assays to study enzyme activity and protein interactions.

    Medicine: Research into the compound’s potential therapeutic effects, such as its ability to inhibit certain enzymes or pathways, is ongoing.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which Benzoic acid, 4-[(1-chloro-2-oxopropylidene)hydrazino]-, ethyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. Detailed studies using techniques like molecular docking and spectroscopy help elucidate these interactions.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4-chloro-, 1-methylethyl ester: This compound shares a similar benzoic acid core but differs in the ester group attached.

    Benzoic acid, 4-chloro-: A simpler derivative with a chlorine atom attached to the benzoic acid ring.

Uniqueness

Benzoic acid, 4-[(1-chloro-2-oxopropylidene)hydrazino]-, ethyl ester is unique due to its specific functional groups, which impart distinct chemical properties and reactivity. The presence of the 1-chloro-2-oxopropylidene hydrazino group allows for unique interactions and reactions that are not observed with simpler benzoic acid derivatives.

Properties

CAS No.

83323-14-2

Molecular Formula

C12H13ClN2O3

Molecular Weight

268.69 g/mol

IUPAC Name

ethyl 4-[2-(1-chloro-2-oxopropylidene)hydrazinyl]benzoate

InChI

InChI=1S/C12H13ClN2O3/c1-3-18-12(17)9-4-6-10(7-5-9)14-15-11(13)8(2)16/h4-7,14H,3H2,1-2H3

InChI Key

KZWVBXSLEOLBRP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NN=C(C(=O)C)Cl

Origin of Product

United States

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